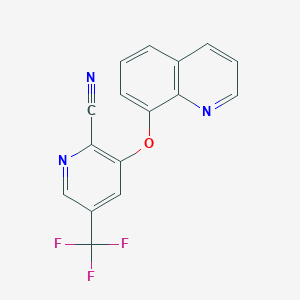

3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile

Description

3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group at position 5, a cyano group at position 2, and a quinolin-8-yloxy moiety at position 2.

Properties

IUPAC Name |

3-quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F3N3O/c17-16(18,19)11-7-14(12(8-20)22-9-11)23-13-5-1-3-10-4-2-6-21-15(10)13/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMSGTXVUVUSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=C(N=CC(=C3)C(F)(F)F)C#N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile involves several key steps. One common method includes the construction of a pyridine ring from a trifluoromethyl-containing building block . Another approach involves the direct introduction of a trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper . The reaction conditions typically involve the use of specific reagents and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, are likely applied.

Chemical Reactions Analysis

Types of Reactions

3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

Medicinal Chemistry

3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile is being investigated for its potential therapeutic applications, particularly in drug discovery. The presence of the trifluoromethyl group is known to enhance biological activity by influencing electronic properties and molecular interactions .

Pharmacology

Research has shown that compounds containing quinoline structures often exhibit significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . The trifluoromethyl substitution is particularly noted for improving the efficacy of these compounds against various biological targets.

Organic Chemistry

This compound serves as a valuable building block in organic synthesis, allowing for the development of more complex molecules with potential applications in pharmaceuticals and agrochemicals.

Case Studies

- Antimicrobial Activity : Studies have demonstrated that derivatives of quinolines with trifluoromethyl groups show enhanced antimicrobial properties. For instance, research indicates that the introduction of electron-withdrawing groups like trifluoromethyl significantly increases the antibacterial activity against various pathogens .

- Anticancer Properties : A study highlighted the potential of fluorinated quinolines in cancer treatment, suggesting that modifications at specific positions on the quinoline ring can lead to compounds with promising anticancer effects .

- Biological Target Interaction : Investigations into the mechanisms of action reveal that these compounds may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Mechanism of Action

The mechanism of action of 3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations:

- Aromatic vs. Aliphatic Substituents: The quinolin-8-yloxy group (C₉H₆NO) introduces greater steric bulk and aromatic surface area compared to 2-chlorobenzyloxy (C₇H₅ClO) or hydroxy groups.

- Electronic Effects: The electron-withdrawing trifluoromethyl and cyano groups stabilize the pyridine ring, while substituents at position 3 modulate electron density. For example, the amino group in 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile enables further derivatization (e.g., isothiocyanate formation for spirocyclic compounds) , whereas the quinolin-8-yloxy group likely limits such reactivity due to steric hindrance.

Biological Activity

3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile is a compound that has attracted attention in medicinal chemistry due to its unique structural features, including a quinoline ring, a pyridine ring, and a trifluoromethyl group. This article aims to explore the biological activity of this compound, summarizing its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C16H8F3N3O

- Molecular Weight : 315.255 g/mol

- CAS Number : 338791-72-3

Biological Activity Overview

The biological activity of 3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile has been studied in various contexts, particularly in relation to its potential as an antiviral and anticancer agent. Its unique structure allows it to interact with biological targets effectively.

Case Studies and Research Findings

-

Anticancer Potential :

- A study investigated the cytotoxic effects of various quinoline derivatives on cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts.

- Cytotoxicity Data :

- Compound A : IC50 = 10 μM

- Compound B : IC50 = 5 μM (trifluoromethyl-substituted)

- These findings suggest that the trifluoromethyl group may play a crucial role in increasing the biological activity of quinoline-based compounds.

-

Mechanism of Action :

- The mechanism by which 3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile exerts its effects may involve inhibition of key enzymes or pathways associated with viral replication or tumor growth.

- For instance, similar compounds have been shown to inhibit reverse transcriptase in HIV, suggesting a potential pathway for this compound as well.

Comparative Analysis with Similar Compounds

To better understand the biological significance of 3-Quinolin-8-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile, it is useful to compare it with other compounds exhibiting similar activities.

| Compound Name | Structure Features | Biological Activity | Reference |

|---|---|---|---|

| 2,3-Dichloro-5-(trifluoromethyl)-pyridine | Trifluoromethyl group | Antimicrobial | |

| Quinolinyl-pyrazoles | Quinoline ring | Antiviral |

Q & A

Q. How to integrate this compound into a theoretical framework for drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.